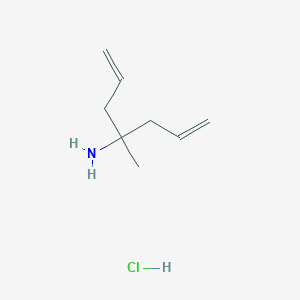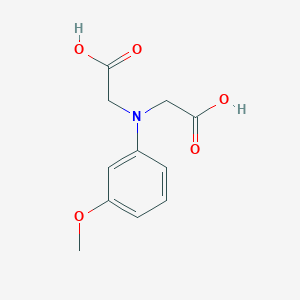
1-Ethyl-2-(trifluoromethyl)benzimidazole
Overview
Description
“1-Ethyl-2-(trifluoromethyl)benzimidazole” is a chemical compound that belongs to the benzimidazole family . Benzimidazoles are heterocyclic aromatic organic compounds, which are important pharmacophores in drug discovery . They possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and analgesic properties .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, including “this compound”, can be achieved through the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . This method is efficient and yields good to excellent results . Additionally, the synthetic utility of the 2-trifluoromethyl benzimidazole products is demonstrated via gram scale synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring, which is a bicyclic compound made up of benzene and imidazole . The trifluoromethyl group (-CF3) is attached to the benzimidazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Scientific Research Applications
Antimicrobial Activity
1-Ethyl-2-(trifluoromethyl)benzimidazole derivatives have been studied for their antimicrobial properties. For instance, certain benzimidazole derivatives have shown considerable activity against gram-positive and negative bacteria, as well as yeast. These findings suggest potential applications in treating bacterial and fungal infections (Salahuddin et al., 2017), (Fahmy et al., 2001), (Ansari & Lal, 2009).
Antiprotozoal and Antiparasitic Activities
Research has also shown that benzimidazole derivatives, including those with a trifluoromethyl group, exhibit significant antiprotozoal and antiparasitic activities. This includes efficacy against protozoa such as Giardia intestinalis and Trichinella spiralis, indicating potential uses in treating infections caused by these organisms (Hernández‐Luis et al., 2010), (Navarrete-Vázquez et al., 2001).
Cancer Research
In cancer research, benzimidazole derivatives have been explored for their potential antiproliferative effects. For example, studies have shown that certain benzimidazole-based Schiff base copper(II) complexes can effectively bind to DNA and exhibit cytotoxic effects against various human cancer cell lines, suggesting their potential application in cancer treatment (Paul et al., 2015).
Chemical Synthesis and Material Science
Benzimidazole derivatives have applications in chemical synthesis and material science. For example, they have been used in the separation of aromatic hydrocarbons from alkanes, indicating their potential utility in industrial processes (Arce et al., 2007).
Corrosion Inhibition
In the field of corrosion science, novel benzimidazole derivatives have been studied as corrosion inhibitors, particularly for protecting mild steel in acidic environments. This suggests their potential application in industrial maintenance and preservation (Tang et al., 2013).
Safety and Hazards
The safety data sheet for 2-Trifluoromethylbenzimidazole indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential hazards related to acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
The future directions for the research and development of “1-Ethyl-2-(trifluoromethyl)benzimidazole” and similar compounds could involve the development of more efficient synthetic methods, as well as the exploration of their potential applications in various fields, such as medicine and pharmacology .
Mechanism of Action
Target of Action
1-Ethyl-2-(trifluoromethyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Mode of Action
For example, some benzimidazoles act as inhibitors for certain enzymes, while others may interact with cellular structures or metabolic pathways .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzimidazole derivatives are known to exert various molecular and cellular effects, depending on their specific biological activity .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, solubility, and interaction with biological targets .
properties
IUPAC Name |
1-ethyl-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-2-15-8-6-4-3-5-7(8)14-9(15)10(11,12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUPVZIOJQDMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)





![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)




